3-(Dimethylamino)-2-(prop-2-en-1-yl)phenol
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Overview
Description
3-(Dimethylamino)-2-(prop-2-en-1-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(prop-2-en-1-yl)phenol can be achieved through various organic reactions. One possible route involves the alkylation of 3-(Dimethylamino)phenol with an appropriate allyl halide under basic conditions. The reaction may proceed as follows:
- Dissolve 3-(Dimethylamino)phenol in a suitable solvent such as ethanol.
- Add a base like potassium carbonate to the solution.
- Introduce the allyl halide (e.g., allyl bromide) to the mixture.
- Heat the reaction mixture under reflux for several hours.
- Isolate the product by filtration and purify it using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-(prop-2-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated phenols or other substituted derivatives.
Scientific Research Applications
3-(Dimethylamino)-2-(prop-2-en-1-yl)phenol may have various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-(prop-2-en-1-yl)phenol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylamino group could facilitate binding to specific molecular targets, while the phenolic hydroxyl group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: Lacks the prop-2-en-1-yl group, potentially altering its reactivity and applications.
2-(Prop-2-en-1-yl)phenol: Lacks the dimethylamino group, affecting its chemical properties and biological activity.
4-(Dimethylamino)-2-(prop-2-en-1-yl)phenol:
Uniqueness
3-(Dimethylamino)-2-(prop-2-en-1-yl)phenol is unique due to the presence of both the dimethylamino and prop-2-en-1-yl groups on the phenol ring
Properties
CAS No. |
82217-72-9 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(dimethylamino)-2-prop-2-enylphenol |
InChI |
InChI=1S/C11H15NO/c1-4-6-9-10(12(2)3)7-5-8-11(9)13/h4-5,7-8,13H,1,6H2,2-3H3 |
InChI Key |
HQLTTZQVRGUPAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)O)CC=C |
Origin of Product |
United States |
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